molecular formula C19H28O4 B1608319 2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde CAS No. 207394-56-7

2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde

Cat. No. B1608319
CAS RN: 207394-56-7
M. Wt: 320.4 g/mol
InChI Key: IPIUNLMDSXJBFQ-UHFFFAOYSA-N
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Description

  • Synonyms : 2,5-bis 3,7-dimethyloctyloxy terephthalaldehyde, 2,5-bis 3,7-dimethyloctoxy terephthalaldehyde, 2,5-bis-3,7-dimethyloctyloxy terephthalaldehyde, 2,5-bis 3,7-dimethyloctyl oxy benzene-1,4-dicarbaldehyde .

Safety and Hazards

  • Precautionary Statements : Handle with care to avoid skin, eye, and respiratory irritation .

properties

IUPAC Name

2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIUNLMDSXJBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403588
Record name 2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde

CAS RN

207394-56-7
Record name 2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4 l four-neck flask with condenser, precision glass stirrer, internal thermometer and dropping funnel was initially charged with 176.8 g (1.39 mol) of oxalyl chloride and 450 ml of dichloromethane and cooled to −50° C. To this was added dropwise within 45 min a solution of 253.5 g (3.43 mol) of DMSO in 450 ml of dichloromethane. The mixture was stirred for a further 30 min. A solution of 183.8 g (0.57 mol) of 2,5-bis(hydroxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methoxybenzene in 500 ml of dichloromethane was then added dropwise over 2.5 h. After addition of 100 ml, a white precipitate formed. After addition of 400 ml of the solution, a further 500 ml of dichloromethane were added. After the addition had been completed, the mixture was stirred for a further 15 min, then 151.8 g (1.5 mol) of triethylamine were added dropwise within 1 h. The mixture was allowed to come to room temperature overnight, then 1500 ml of water were added and the mixture was stirred for 0.5 h. The phases were separated, and the aqueous phase was extracted with 2×300 ml of water. The combined organic phases were washed with 1×500 ml of water and dried over Na2SO4, and the solvent was removed under reduced pressure. 175.6 g (58% of theory) of the product were obtained, which was used for the next stage without further purification and without further characterization.
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
176.8 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
253.5 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
183.8 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
151.8 g
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde
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2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde
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2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde
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2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde
Reactant of Route 5
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2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde
Reactant of Route 6
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Reactant of Route 6
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde

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